molecular formula C4H6I2 B12333847 1,3-Diiodo-2-butene

1,3-Diiodo-2-butene

Cat. No.: B12333847
M. Wt: 307.90 g/mol
InChI Key: MTIFMNTZMLZREE-DUXPYHPUSA-N
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Description

1,3-Diiodo-2-butene is an organic compound with the molecular formula C4H6I2. It is a diiodo-substituted butene, characterized by the presence of two iodine atoms attached to the first and third carbon atoms of the butene chain.

Preparation Methods

1,3-Diiodo-2-butene can be synthesized through several methods. One common synthetic route involves the halogenation of 2-butene. The reaction typically employs iodine and a suitable catalyst under controlled conditions to ensure selective diiodination at the desired positions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1,3-Diiodo-2-butene undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Diiodo-2-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diiodo-2-butene involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved may include halogenation, dehalogenation, and other substitution reactions, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

1,3-Diiodo-2-butene can be compared with other diiodo-substituted alkenes, such as:

This compound stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C4H6I2

Molecular Weight

307.90 g/mol

IUPAC Name

(E)-1,3-diiodobut-2-ene

InChI

InChI=1S/C4H6I2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+

InChI Key

MTIFMNTZMLZREE-DUXPYHPUSA-N

Isomeric SMILES

C/C(=C\CI)/I

Canonical SMILES

CC(=CCI)I

Origin of Product

United States

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